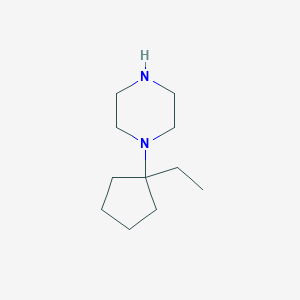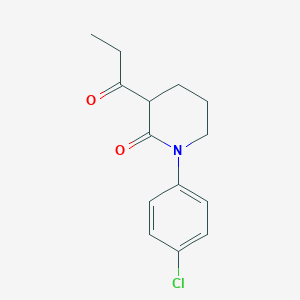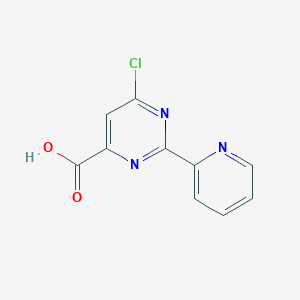
6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position, a pyridin-2-yl group at the 2-position, and a carboxylic acid group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloropyrimidine-4-carboxylic acid with 2-pyridylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridine and pyrimidine rings can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .
類似化合物との比較
2,6-Dichloropyridine-4-carboxylic acid: Similar in structure but with two chlorine atoms and no pyridin-2-yl group.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridin-2-yl and pyrimidine core but differ in other substituents.
Uniqueness: 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the chlorine atom and the pyridin-2-yl group enhances its reactivity and potential for diverse applications in medicinal chemistry .
特性
分子式 |
C10H6ClN3O2 |
|---|---|
分子量 |
235.62 g/mol |
IUPAC名 |
6-chloro-2-pyridin-2-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H6ClN3O2/c11-8-5-7(10(15)16)13-9(14-8)6-3-1-2-4-12-6/h1-5H,(H,15,16) |
InChIキー |
LGMLELWZZXGFBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


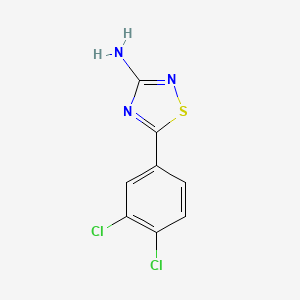
![N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B13203302.png)
![5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13203305.png)
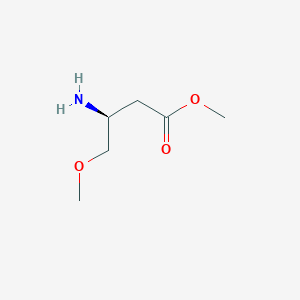
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13203316.png)
methanol](/img/structure/B13203319.png)
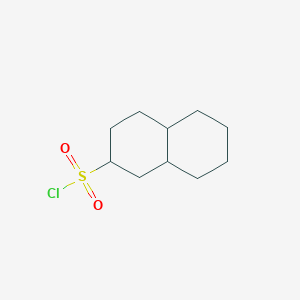
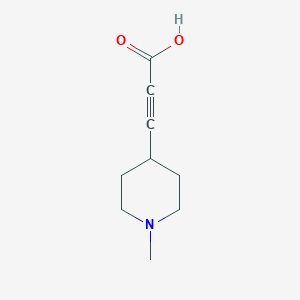
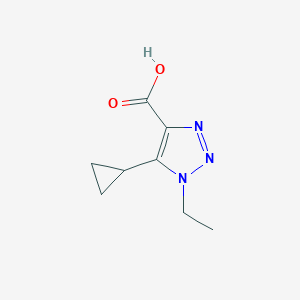

![2-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13203338.png)
